molecular formula C24H21ClN2O4S B2745826 (E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 371210-91-2

(E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2745826
CAS No.: 371210-91-2
M. Wt: 468.95
InChI Key: AODVZBVELBYJCO-CPNJWEJPSA-N
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Description

The compound (E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • 2-Chlorobenzylidene group: Positioned at C2, contributing steric bulk and electronic effects due to the chlorine atom.
  • 2-Methoxyphenyl group: At C5, enhancing solubility via the methoxy group’s polarity.
  • Ethyl carboxylate: At C6, influencing lipophilicity and metabolic stability.
  • (E)-Configuration: The double bond geometry in the benzylidene moiety affects molecular conformation and interaction with biological targets .

This scaffold is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as observed in structurally related thiazolo[3,2-a]pyrimidines .

Properties

IUPAC Name

ethyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)16-10-6-8-12-18(16)30-3)22(28)19(32-24)13-15-9-5-7-11-17(15)25/h5-13,21H,4H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODVZBVELBYJCO-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=CC=C4Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C\C4=CC=CC=C4Cl)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core structure with various substituents that contribute to its biological properties. The presence of the chlorobenzylidene and methoxyphenyl groups is significant for its interaction with biological targets.

Biological Activity Overview

Thiazolo[3,2-a]pyrimidines are known for their potent biological activities, including:

  • Antitumor Activity : Several studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated high efficacy against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity against normal liver cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazolo[3,2-a]pyrimidines possess moderate antibacterial and antifungal activities. For example, a series of thiazolo[3,2-a]pyrimidine derivatives showed promising results against various bacterial strains .

Antitumor Activity

A comprehensive study assessed the anticancer potential of thiazolo[3,2-a]pyrimidines by evaluating their effects on numerous human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 10410^{-4} M against various cancers including leukemia and melanoma .

CompoundCell LineIC50 (µM)Reference
1M-HeLa0.25
2PC30.30
3A549 (Lung)0.45
4MCF-7 (Breast)0.50

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several pathogens. Results showed that it had significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism underlying the anticancer activity of thiazolo[3,2-a]pyrimidines is thought to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Some studies suggest that these compounds may act as inhibitors of topoisomerase or disrupt microtubule dynamics in cancer cells .

Case Studies

  • In Vitro Studies : A study conducted on a panel of 60 human tumor cell lines revealed that specific thiazolo[3,2-a]pyrimidine derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like Sorafenib .
  • Animal Models : In vivo studies using murine models have indicated that these compounds can significantly reduce tumor size in xenograft models without exhibiting severe side effects commonly associated with traditional chemotherapy .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with significant biological activity. For example, one method includes the condensation of ethyl acetoacetate with substituted benzaldehydes and thiourea under acidic conditions. The resulting thiazolo[3,2-a]pyrimidine derivatives are characterized by their unique fused ring structures that contribute to their reactivity and biological properties.

Key Structural Features:

  • Molecular Formula: C23H20ClN2O5S
  • Molecular Weight: 441.9 g/mol
  • Functional Groups: Contains thiazole and pyrimidine rings, which are essential for its biological activity.

Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Studies have shown that these compounds possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating effective inhibition.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects: Compounds from this class have also been evaluated for their anti-inflammatory properties, providing potential therapeutic avenues for conditions like arthritis.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several thiazolo[3,2-a]pyrimidine derivatives. The results indicated that certain modifications to the structure enhanced activity against Staphylococcus aureus and Candida albicans, suggesting that the presence of chlorine and methoxy groups plays a crucial role in enhancing bioactivity .

Case Study 2: Anticancer Potential

In another investigation, researchers synthesized a series of thiazolo[3,2-a]pyrimidine compounds and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating significant potential as anticancer agents .

Therapeutic Applications

Given its diverse biological activities, (E)-ethyl 2-(2-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate may be explored for:

  • Drug Development: As a lead compound for developing new antibiotics or anticancer drugs.
  • Pharmaceutical Formulations: Incorporating this compound into formulations targeting specific diseases could enhance therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Yields : Analog 11a achieves 68% yield via chloroacetic acid-mediated cyclization, suggesting efficient methodology applicable to the target compound .

Spectroscopic and Crystallographic Data

Table 1: Spectroscopic Comparison
Compound ID IR (cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) MS (m/z)
Target Compound N/A N/A N/A
11a () 3436 (NH), 2219 (CN) 2.24 (CH3), 7.94 (=CH) 386 [M⁺]
(Fluorinated analog) 2220 (CN), 1719 (CO) 2.34 (CH3), 8.01 (=CH) 403 [M⁺]

Insights :

  • The absence of nitrile (CN) IR peaks in the target compound distinguishes it from analogs like 11a and 11b .
  • Fluorinated analogs () show downfield shifts in $ ^1 \text{H NMR} $ for the =CH proton (δ 8.01 vs. 7.94 in 11a), reflecting electronic effects of fluorine .
Table 2: Crystallographic Parameters
Compound ID Crystal System Space Group Dihedral Angles (°) Reference
Target Compound N/A N/A N/A -
Triclinic P1 89.86 (phenyl), 7.97 (benzene)
(4-Chlorophenyl) Triclinic P1 α = 108.04°, β = 104.70°

Structural Trends :

    Q & A

    Q. What synthetic methodologies are commonly employed to prepare this compound?

    The compound is synthesized via a multi-step route involving condensation reactions. A key step is the Knoevenagel condensation between a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) and a thiazolo[3,2-a]pyrimidine precursor. Ethyl esters are typically introduced via nucleophilic substitution or esterification. Purification is achieved through recrystallization or column chromatography, with structural confirmation via single-crystal X-ray diffraction (XRD) and spectroscopic methods (NMR, IR) .

    Q. Which analytical techniques are critical for confirming its molecular structure and purity?

    • Single-crystal XRD : Determines absolute configuration and crystallographic packing (e.g., monoclinic or triclinic systems with space groups like P21/nP2_1/n or P1P1) .
    • Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR for functional group verification, IR for carbonyl stretches (~1700 cm1^{-1}), and mass spectrometry for molecular ion peaks .

    Q. How is the stereochemistry (E/Z) of the benzylidene moiety validated?

    The (E)-configuration is confirmed via XRD, which reveals the spatial arrangement of substituents around the double bond. NOESY NMR may also detect proximity effects between aromatic protons and adjacent groups, ruling out Z-isomers .

    Advanced Research Questions

    Q. How do substituents (e.g., 2-chloro vs. 4-fluoro) influence biological activity and crystallographic behavior?

    • Biological Activity : Electron-withdrawing groups (e.g., Cl) enhance binding to biological targets like enzymes by modulating electron density. Comparative studies using enzyme inhibition assays (e.g., COX-2 or kinase assays) can quantify potency differences .
    • Crystallography : Substituents affect crystal packing via intermolecular interactions. For example, chloro groups may engage in halogen bonding, while methoxy groups participate in C–H···O interactions, altering unit cell parameters (e.g., β\beta-angles in monoclinic systems) .

    Q. What strategies resolve contradictions in reported biological data or crystallographic parameters?

    • Data Discrepancies : Use Hirshfeld surface analysis to compare intermolecular interactions across derivatives. For biological inconsistencies, employ molecular docking or MD simulations to assess binding mode variations caused by substituent positioning .
    • Polymorphism Screening : Vary crystallization solvents (e.g., DMF vs. ethanol) to identify polymorphic forms, which may explain divergent melting points or XRD patterns .

    Q. How can reaction conditions be optimized for improved yield or enantiomeric purity?

    • Design of Experiments (DoE) : Systematically vary catalysts (e.g., piperidine for Knoevenagel), temperature (80–120°C), and solvent polarity (DMF vs. toluene) to identify optimal conditions. Bayesian optimization algorithms can predict high-yield combinations with minimal trials .
    • Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers if racemic mixtures form during synthesis .

    Q. What intermolecular interactions stabilize the crystal lattice?

    XRD data reveal:

    • Hydrogen bonds : Between carbonyl oxygens and aromatic C–H protons (e.g., C=OH–C\text{C=O} \cdots \text{H–C}, 2.5–3.0 Å).
    • π–π stacking : Between benzylidene and thiazolo-pyrimidine rings (face-to-face distances ~3.6 Å).
    • Halogen interactions : Chloro substituents may form Cl···Cl contacts (~3.4 Å) or Cl···S interactions with the thiazole ring .

    Methodological Considerations

    • Synthetic Reproducibility : Ensure anhydrous conditions during condensation steps to prevent hydrolysis of ester groups.
    • Crystallization Consistency : Control cooling rates during recrystallization to avoid mixed crystal forms.
    • Data Validation : Cross-reference XRD data with Cambridge Structural Database entries for analogous compounds to verify bond lengths/angles .

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